Precocene I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Precocene I can be synthesized through a one-pot reaction involving a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid. The reaction yields a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate, which decomposes upon heating to form an orthoquinone-methide intermediate. This intermediate undergoes an electrocyclization reaction to produce the chromene ring system characteristic of this compound .
Industrial Production Methods: In an industrial setting, this compound is typically prepared by heating 3-methoxyphenol, 3-methyl-2-butenal, phenylboronic acid, and propanoic acid in benzene with azeotropic removal of water .
Chemical Reactions Analysis
Types of Reactions: Precocene I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates such as epoxides and quinone-methides.
Reduction: Reduction reactions can modify the chromene ring system, leading to different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromene ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of epoxides and quinone-methides.
Reduction: Derivatives with modified chromene rings.
Substitution: Functionalized chromene derivatives with altered biological properties.
Scientific Research Applications
Precocene I has a wide range of scientific research applications:
Mechanism of Action
Precocene I exerts its effects by inhibiting the biosynthesis of juvenile hormone in insects. This inhibition is achieved through a cytotoxic action on the corpora allata, the gland responsible for juvenile hormone production. The mechanism involves oxidative bioactivation in vivo, leading to the formation of reactive epoxides that disrupt the gland’s function . This results in reduced juvenile hormone levels, affecting insect development, reproduction, and behavior .
Comparison with Similar Compounds
Precocene II: Another member of the benzopyran family with similar juvenile hormone inhibitory properties.
Precocene III: A derivative with enhanced antifungal activity compared to Precocene I.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively inhibit juvenile hormone biosynthesis in a wide range of insect species. Its ability to form reactive intermediates through oxidation also distinguishes it from other similar compounds .
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTJXGLQLVPIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037261 | |
Record name | Precocene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-02-6 | |
Record name | Precocene I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Precocene I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Precocene 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Precocene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2,2-dimethylchromene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRECOCENE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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